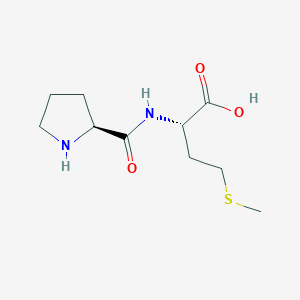

4-Amino-2-methylpyrimidine-5-carbothioamide

Vue d'ensemble

Description

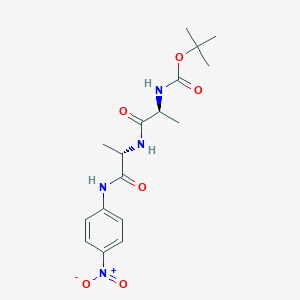

4-Amino-2-methylpyrimidine-5-carbothioamide is a useful research compound. Its molecular formula is C6H8N4S and its molecular weight is 168.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Derivatives

4-Amino-2-methylpyrimidine-5-carbothioamide serves as a precursor for synthesizing various derivatives. For instance, it is used in the creation of thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Rahimizadeh, & Nikpour, 2006). These derivatives have potential applications in diverse fields like medicinal chemistry and materials science.

Analytical Studies in Solution

Analytical studies of this compound and similar compounds in aqueous solutions have been conducted. These studies help in understanding the behavior of these compounds in different environments, which is crucial for their application in various scientific fields (Hirai, 1966).

Antimicrobial Applications

Some derivatives of this compound show significant antibacterial activity. The exploration of these compounds for their antimicrobial properties is an ongoing area of research that could lead to new therapeutic agents (Karthic, Andrews, & Subramani, 2017).

Molluscicidal Activities

Compounds derived from this compound have been screened for molluscicidal activities. These studies are essential for developing new agents to control mollusk populations, which can be pests in agricultural and aquatic environments (El-Shehry et al., 2010).

Crystallography and Structural Analysis

Crystallographic studies of this compound derivatives provide insights into their molecular structures. Understanding these structures is crucial for their application in designing new materials and drugs (Zhukhlistova & Tishchenko, 2001).

Antiviral Properties

Certain derivatives have shown promising antiviral activities against specific viruses. This opens up potential avenues for developing new antiviral drugs based on these compounds (Wu et al., 2015).

Hypoglycemic Activity

Some carbothioamides, related to this compound, demonstrate hypoglycemic activity. These findings can contribute to the development of new treatments for diabetes and related conditions (Chaubey & Pandeya, 1989).

Enzymatic and Biochemical Studies

The biochemical properties of enzymes related to the biosynthesis of thiamin, involving this compound, have been studied. This research aids in understanding fundamental biological processes and could have implications in biotechnology (Reddick et al., 1998).

Safety and Hazards

The safety information for 4-Amino-2-methylpyrimidine-5-carbothioamide includes several precautionary statements . It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and not to get in eyes, on skin, or on clothing . It is also recommended to wash hands thoroughly after handling and not to eat, drink or smoke when using this product .

Propriétés

IUPAC Name |

4-amino-2-methylpyrimidine-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-3-9-2-4(6(8)11)5(7)10-3/h2H,1H3,(H2,8,11)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRSYLSTXKOYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398665 | |

| Record name | 4-amino-2-methylpyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82302-19-0 | |

| Record name | NSC266172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methylpyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)